
2-(benzylthio)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(4-methylbenzyl)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZMA belongs to the class of thioacetamides and has a molecular weight of 313.46 g/mol.
作用機序
The mechanism of action of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in the inhibition of prostaglandin synthesis. This compound has also been shown to induce apoptosis in cancer cells, which leads to their death. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is its ease of synthesis. The one-pot reaction method used for its synthesis is simple and efficient, and the yield obtained is relatively high. In addition, this compound has been shown to exhibit promising anti-cancer, anti-inflammatory, and analgesic properties, which make it a valuable candidate for further research.
One of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(benzylthio)-N-(4-methylbenzyl)acetamide. One of the areas of research could be to optimize its anti-cancer potential by studying its mechanism of action in more detail. Another area of research could be to improve its solubility in water, which would make it easier to administer in vivo. Further studies could also be conducted to optimize its anti-inflammatory and analgesic properties for the treatment of inflammatory diseases such as arthritis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicinal chemistry. Its ease of synthesis, anti-cancer, anti-inflammatory, and analgesic properties make it a valuable candidate for further research. However, its limited solubility in water and incomplete understanding of its mechanism of action pose challenges for its therapeutic potential. Further research is needed to optimize its therapeutic potential and improve its solubility in water.
合成法
2-(benzylthio)-N-(4-methylbenzyl)acetamide can be synthesized using a one-pot reaction of 2-mercaptobenzylamine and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound obtained from this method is approximately 60-70%.
科学的研究の応用
2-(benzylthio)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied as a potential anti-inflammatory and analgesic agent. Its ability to inhibit the activity of COX-2, an enzyme responsible for inflammation, makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)11-18-17(19)13-20-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIXFCWBPXFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

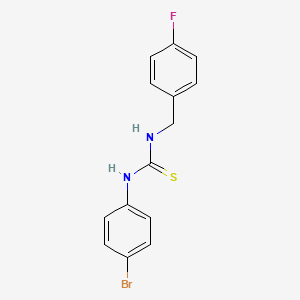
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
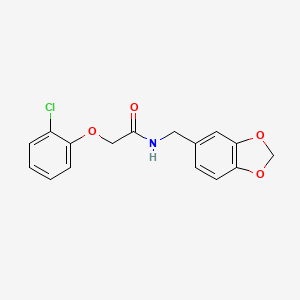
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
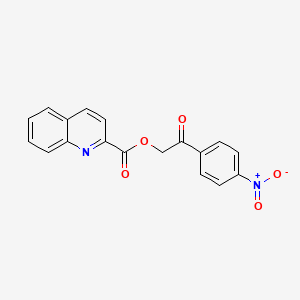
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
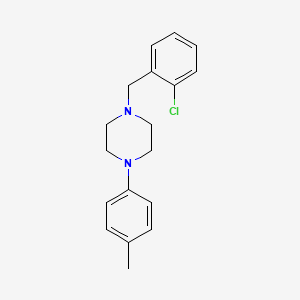
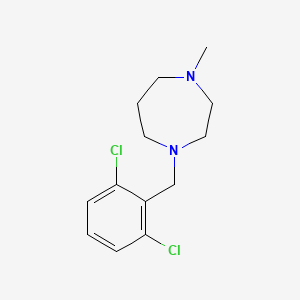
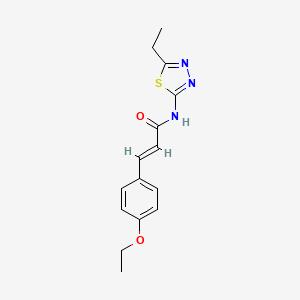
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)